![molecular formula C22H17N5O2S2 B2764477 3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-26-3](/img/structure/B2764477.png)
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a quinazoline ring. The specific compound you mentioned seems to have additional functional groups attached to it, including a benzenesulfonyl group and a methylsulfanylphenyl group.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines can be analyzed using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques can help determine the stereochemistry and relative configurations of the synthesized compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazolines often involve nucleophilic addition and cyclization processes . Further functionalization can enrich the molecular diversity of these compounds.科学的研究の応用
Chemical Reactions and Synthesis Techniques
Research in heterocyclic chemistry highlights a variety of nucleophilic reactions involving benzenesulfonyl derivatives, such as 3-benzenesulfonyloxyalloxazine, showcasing the reactivity of these compounds with nucleophiles to form diverse heterocyclic structures. These reactions are fundamental in synthesizing complex molecules for further pharmacological and chemical studies. For instance, reactions with hydroxide ions, alcohols, and amines yield triazoloquinazolinones and their esters or amides, demonstrating the versatility of these compounds in synthetic chemistry (Hamby & Bauer, 1987).
Antihistaminic and Antihypertensive Activity
In pharmacological research, triazoloquinazolinones have been synthesized and evaluated for their potential as H1-antihistaminic agents. This demonstrates the therapeutic relevance of these compounds in allergy and asthma management. Notably, some derivatives have shown significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as new classes of antihistaminic agents with minimal sedation effects (Alagarsamy, Shankar, & Murugesan, 2008). Furthermore, triazoloquinazolinones have exhibited noteworthy antihypertensive activity in spontaneously hypertensive rats, underscoring their potential application in treating hypertension (Alagarsamy & Pathak, 2007).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of triazoloquinazoline derivatives have been extensively studied, indicating their potential in developing new antimicrobial agents. Compounds bearing the triazoloquinazoline moiety have shown significant activity against a range of bacterial and fungal strains, suggesting their usefulness in combating infectious diseases (Hassan, 2013).
Anticancer Activity
In the realm of anticancer research, triazoloquinazoline derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. Some derivatives have demonstrated significant cytotoxicity, suggesting their potential role in cancer therapy and the importance of further investigations into their mechanisms of action (Reddy et al., 2015).
将来の方向性
The study of triazoloquinazolines and similar compounds is a promising area of research, particularly in the field of medicinal chemistry. Future research could focus on exploring the biological activities of these compounds, optimizing their synthesis processes, and investigating their potential applications in the treatment of various diseases .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-30-16-9-7-8-15(14-16)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)31(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLLGTVXWMXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
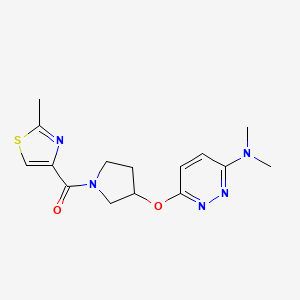
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)
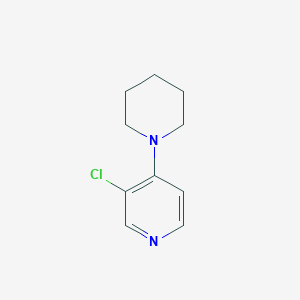
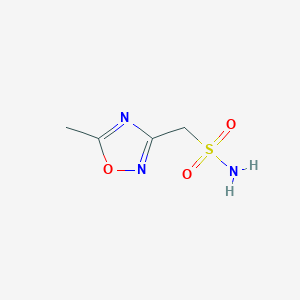
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)
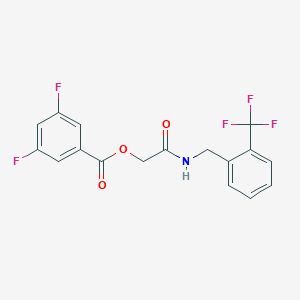
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)
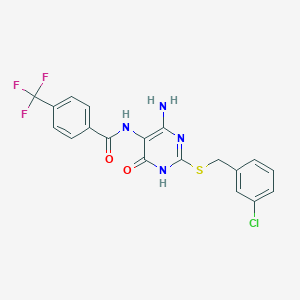
![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)
![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)